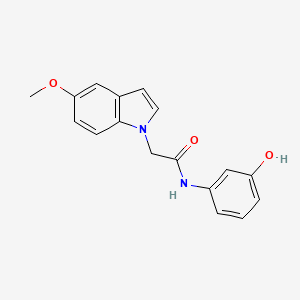

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-(5-methoxyindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-5-6-16-12(9-15)7-8-19(16)11-17(21)18-13-3-2-4-14(20)10-13/h2-10,20H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUXYSRECWVISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-hydroxyphenylamine and 5-methoxyindole.

Acylation Reaction: The 3-hydroxyphenylamine undergoes an acylation reaction with an appropriate acyl chloride to form an intermediate.

Coupling Reaction: The intermediate is then coupled with 5-methoxyindole under specific conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is studied for its unique structural properties and reactivity. It may serve as a precursor for synthesizing more complex molecules.

Biology

In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound might be explored for its pharmacological properties, including potential therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Table 1: Key Anticancer Indole-Acetamide Derivatives

Key Observations :

- Halogenated derivatives (e.g., 10j) exhibit higher potency due to increased membrane permeability but may face toxicity risks .

- Thioether-linked compounds (e.g., ) show improved solubility and binding kinetics compared to acetamide-only linkages.

- The 3-hydroxyphenyl group in the target compound may balance hydrophilicity and target affinity, though direct activity data are needed.

Antioxidant Activity Comparisons

Table 2: Antioxidant Indole-Acetamide Derivatives

Key Observations :

- Hydroxyimino derivatives (e.g., 3j) show superior antioxidant activity due to radical-stabilizing imine groups .

- The 3-hydroxyphenyl group in the target compound likely contributes to antioxidant effects, though the absence of hydroxyimino may reduce potency compared to 3j.

Unique Structural and Functional Attributes

Table 3: Distinctive Features vs. Other Indole Derivatives

| Compound Name | Structural Feature | Biological Implication |

|---|---|---|

| Melatonin | 5-Methoxy-N-acetyltryptamine | Sleep regulation; limited anticancer activity |

| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Dual indole-pyridazine moieties | Broader kinase inhibition profile |

| Target Compound | 3-Hydroxyphenyl + 5-methoxyindole | Potential multitarget activity (e.g., serotonin receptor modulation + kinase inhibition) |

Key Observations :

- Unlike melatonin, the target compound’s acetamide linkage and hydroxyl group may diversify its receptor targets .

- The absence of pyridazine (cf.

Biological Activity

N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features an indole moiety linked to a hydroxyphenyl group through an acetamide bond. The presence of both the methoxy and hydroxy groups enhances its interaction with biological targets, potentially leading to diverse pharmacological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives that share structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Hep-2 | 3.25 | Induction of apoptosis |

| Compound B | P815 | 17.82 | Cell cycle arrest |

| Compound C | MCF-7 | 1.88 | CDK2 inhibition |

These findings suggest that this compound may exhibit similar anticancer activities, warranting further investigation into its efficacy against specific cancer types.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of indole derivatives. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have been conducted to explore the biological activity of related compounds:

- Study on Indole Derivatives : A study evaluated the neuroprotective effects of various indole derivatives in models of Alzheimer's disease. The results indicated that compounds with methoxy substitutions exhibited enhanced protective effects against neuronal death induced by amyloid-beta toxicity.

- Antitumor Activity Assessment : In vitro assays assessed the anticancer properties of related indole compounds against a range of tumor cell lines. The study found that modifications in the phenolic structure significantly influenced cytotoxicity and selectivity towards cancer cells.

The proposed mechanisms by which this compound exerts its biological effects include:

- Interaction with Receptors : The compound may interact with specific receptors involved in apoptosis and cell proliferation.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-hydroxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide, and what critical parameters influence yield?

- Methodology : The synthesis involves multi-step reactions, typically starting with functionalization of the indole moiety. Key steps include:

- Coupling reactions between the 5-methoxyindole and acetic acid derivatives using carbodiimides (e.g., EDC/HOBt) to form the acetamide backbone .

- Substitution reactions to introduce the 3-hydroxyphenyl group under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize side products .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Critical parameters : Reaction time (12–24 hrs), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for indole:acetic acid derivative) significantly impact yield .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of the indole substitution and acetamide bond formation. Aromatic protons in the 6.8–7.4 ppm range and methoxy groups at ~3.8 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected m/z ~352.14) and detects impurities via isotopic patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to standards .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates. IC50 values <10 µM suggest therapeutic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose ranges of 1–100 µM. Compare viability to controls after 48 hrs .

- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) to evaluate affinity (Ki < 1 µM indicates strong binding) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational bioactivity predictions and experimental results?

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics if in silico docking suggests high affinity but in vitro assays show weak activity. SPR provides real-time ka/kd values .

- Structural analysis : Perform X-ray crystallography or molecular dynamics simulations to identify conformational changes in the target protein upon binding .

- Metabolite profiling : LC-MS/MS to detect rapid metabolic degradation (e.g., hepatic microsome assays), which may explain low observed activity .

Q. What strategies optimize solubility and bioavailability without compromising pharmacological activity?

- Prodrug design : Introduce phosphate or PEG groups at the 3-hydroxyphenyl moiety to enhance aqueous solubility. Test stability in simulated gastric fluid .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates. Monitor bioavailability via pharmacokinetic studies in rodent models .

- Lipid-based formulations : Encapsulate in liposomes (DSPC/cholesterol) to increase plasma half-life. Measure encapsulation efficiency (>80%) and release kinetics .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?

- Substituent variation : Replace the 5-methoxy group with halogens (e.g., Cl, F) or bulkier groups (e.g., OCF3) to enhance steric hindrance and reduce off-target effects. Compare IC50 values across derivatives .

- Scaffold hopping : Replace the indole core with benzimidazole or pyrrolo[2,3-d]pyrimidine to evaluate binding mode changes via molecular docking .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions (indole ring) for activity .

Q. What experimental designs address contradictory data in dose-response studies?

- Replicate assays : Perform triplicate independent experiments with blinded sample preparation to eliminate batch variability .

- Dose-range refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) using logarithmic dilutions to identify inflection points in dose curves .

- Pathway analysis : RNA-seq or proteomics to confirm downstream target modulation (e.g., apoptosis markers like caspase-3) at conflicting doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.